molecular formula C7H11ClN2 B7456271 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride

2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride

Cat. No.: B7456271
M. Wt: 158.63 g/mol
InChI Key: ZEXQXXRVIJFKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride, also known as quinuclidine, is a bicyclic amine that has been widely used in various scientific research applications due to its unique chemical structure and properties. Quinuclidine is a colorless to light yellow crystalline solid that is soluble in water, ethanol, and ether. It has a molecular formula of C7H10NCl and a molecular weight of 153.61 g/mol.

Mechanism of Action

Quinuclidine exerts its pharmacological effects through its interaction with various receptors and enzymes in the central nervous system. It acts as a competitive antagonist at the muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes, including cognition, memory, and motor function. Quinuclidine also inhibits the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Quinuclidine has been shown to exhibit various biochemical and physiological effects, including anticholinergic, anticonvulsant, and analgesic effects. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Quinuclidine has several advantages for use in laboratory experiments, including its unique chemical structure and properties, its availability and low cost, and its well-established synthetic routes. However, it also has some limitations, including its potential toxicity, its limited solubility in some organic solvents, and its potential interference with some experimental assays.

Future Directions

There are several future directions for research on 2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride and its derivatives, including the development of more potent and selective muscarinic receptor antagonists, the identification of new targets and pathways for this compound-based drug discovery, and the elucidation of the molecular mechanisms underlying the neuroprotective effects of this compound in neurodegenerative diseases. Additionally, the development of new synthetic routes and methods for the synthesis of this compound derivatives could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

Quinuclidine can be synthesized through several methods, including the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Staudinger reduction. The Bischler-Napieralski reaction involves the condensation of an alpha-amino ketone with a cyclic ketone in the presence of a strong acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. The Staudinger reduction involves the reduction of an imine with a phosphine reagent.

Scientific Research Applications

Quinuclidine has been widely used in various scientific research applications, including medicinal chemistry, organic synthesis, and chemical biology. Its unique chemical structure and properties make it an attractive target for drug discovery and development. Quinuclidine derivatives have been developed as potential therapeutic agents for various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and epilepsy.

Properties

IUPAC Name

2-azabicyclo[4.1.0]heptane-5-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-4-5-1-2-9-7-3-6(5)7;/h5-7,9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXQXXRVIJFKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC2C1C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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